molecular formula C13H18N2O2 B14162494 N-(2-Morpholinoethyl)benzamide CAS No. 4476-13-5

N-(2-Morpholinoethyl)benzamide

Cat. No.: B14162494
CAS No.: 4476-13-5
M. Wt: 234.29 g/mol
InChI Key: VFQYQYRTIQWWPE-UHFFFAOYSA-N
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Description

N-(2-Morpholinoethyl)benzamide is a benzamide derivative that contains a morpholine ring as its main structural characteristic. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. One of its well-known derivatives is moclobemide, a reversible inhibitor of monoamine oxidase-A (MAO-A), used in the treatment of depressive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-Morpholinoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-morpholinoethylamine in a water-immiscible solvent medium. The product is then dissolved by processing the reaction mixture with aqueous alkaline solutions, followed by separation from the organic layer and filtering . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. The process often includes steps such as oxidative decarboxylation and morpholine addition to provide the desired benzamide derivative .

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholinoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines .

Scientific Research Applications

N-(2-Morpholinoethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)benzamide, particularly its derivative moclobemide, involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in neurotransmitters, resulting in an increase in monoamines and the relief of depressive symptoms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Morpholinoethyl)benzamide include:

Uniqueness

This compound is unique due to its reversible inhibition of MAO-A, which differentiates it from other benzamide derivatives that may have irreversible or non-selective actions. This selectivity and reversibility make it particularly useful in the treatment of depressive disorders .

Properties

CAS No.

4476-13-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H18N2O2/c16-13(12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16)

InChI Key

VFQYQYRTIQWWPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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